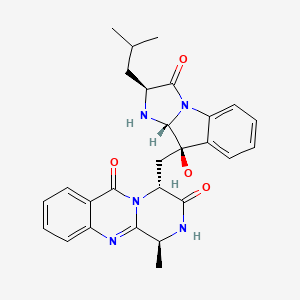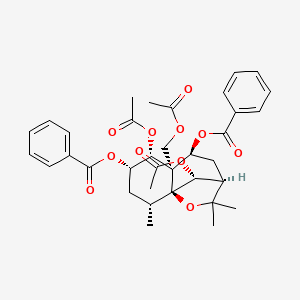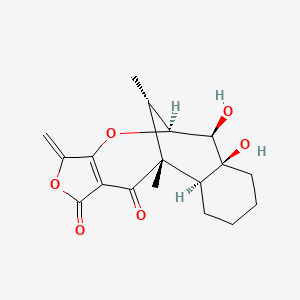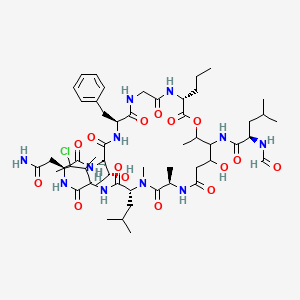
Myricatomentogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricatomentogenin is a natural product found in Morella nana and Alnus hirsuta with data available.
Scientific Research Applications
Chirality in Diarylether Heptanoids
A study by Salih and Beaudry (2012) explored the synthesis of myricatomentogenin, along with other compounds like jugcathanin and galeon. They focused on measuring the optical activities and free energy of activation for racemization, which helps in understanding the natural enantiomers of these compounds. This research is significant for the chemical analysis and synthesis of myricatomentogenin (Salih & Beaudry, 2012).
Cyclic Diarylheptanoids Inhibiting Nitric Oxide Release
Wang et al. (2008) conducted research on cyclic diarylheptanoids, including myricatomentogenin, derived from the roots of Myrica nana. These compounds were evaluated for their inhibitory effects on nitric oxide production in lipopolysaccharides-activated macrophages. The study's findings contribute to the understanding of myricatomentogenin's potential biological activities, particularly in the context of inflammation and immune response (Wang et al., 2008).
Myogenin Related Studies
While the studies focusing directly on myricatomentogenin are limited, there is extensive research on myogenin, a myogenic regulatory factor. Studies on myogenin are not directly related to myricatomentogenin but offer insights into muscle-specific transcription factors and myogenesis. For instance, Hasty et al. (1993) and Nabeshima et al. (1993) conducted studies highlighting the essential role of myogenin in skeletal muscle development (Hasty et al., 1993), (Nabeshima et al., 1993).
properties
Product Name |
Myricatomentogenin |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4,16-dihydroxy-17-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |
InChI |
InChI=1S/C20H22O5/c1-24-20-17-11-8-14(19(20)23)4-2-3-5-15(21)9-6-13-7-10-16(22)18(12-13)25-17/h7-8,10-12,22-23H,2-6,9H2,1H3 |
InChI Key |
QNIHUQUCNQQCFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=C1O)CCCCC(=O)CCC3=CC(=C(C=C3)O)O2 |
synonyms |
myricatomentogenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



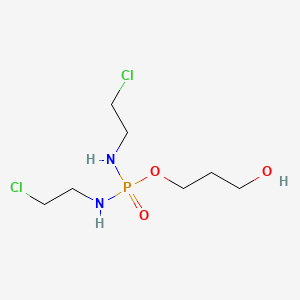
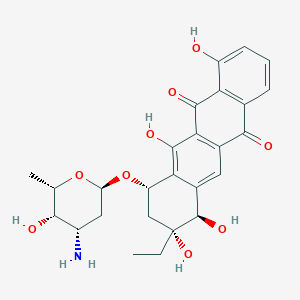
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)

![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)

